REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:8][C:6](=[O:7])[CH2:5][C:4]([CH3:10])([CH3:9])[CH:3]=1.[O:11]=O>C([O-])(=O)C.[Co+2].C([O-])(=O)C.N1C=CC=CC=1>[O:11]=[C:3]1[C:4]([CH3:10])([CH3:9])[CH2:5][C:6](=[O:7])[CH:8]=[C:2]1[CH3:1] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(CC(=O)C1)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
cobalt acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
subsequently worked up by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=CC(=O)CC1(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |